Technical Documentation Center

1,3-Benzothiazol-5-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Benzothiazol-5-amine dihydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties of 5-Aminobenzothiazole Dihydrochloride

This guide details the chemical properties, synthesis, and reactivity of 5-aminobenzothiazole dihydrochloride , a specialized heterocyclic building block distinct from its more common isomer, 2-aminobenzothiazole. Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 5-aminobenzothiazole dihydrochloride , a specialized heterocyclic building block distinct from its more common isomer, 2-aminobenzothiazole.

Part 1: Executive Summary & Structural Identity

5-Aminobenzothiazole dihydrochloride is the double acid salt of 5-aminobenzothiazole. Unlike the 2-amino isomer (which is an amidine-like structure), the 5-amino isomer features a primary amine attached directly to the benzene ring of the benzothiazole core. This structural distinction dictates its unique reactivity profile, behaving as a deactivated aniline derivative with a basic pyridine-like nitrogen in the thiazole ring.

Physicochemical Profile
PropertyDataNotes
IUPAC Name 1,3-Benzothiazol-5-amine dihydrochloride
CAS Number Free Base:[1] 1123-93-9Salt:[2] Not widely listed (Custom Prep)Commercially often found as the 2-methyl analog (CAS 32770-99-3).
Formula C₇H₆N₂S[1][2][3] · 2HCl
Molecular Weight 223.12 g/mol (Salt)150.20 g/mol (Free Base)
Appearance Hygroscopic off-white to pale yellow solidOxidation of the amine leads to darkening over time.
Solubility Water: High (>50 mg/mL)DMSO: SolubleEther/DCM: InsolubleSalt formation solubilizes the hydrophobic benzothiazole core.
pKa (Calc.) N3 (Thiazole): ~1.2 - 2.0C5-NH₂ (Aniline): ~3.5 - 4.0The dihydrochloride is fully protonated only in strongly acidic media.

Critical Distinction: Do not confuse with 2-aminobenzothiazole . The 2-amino group is part of a N=C-N amidine system and is significantly less nucleophilic than the 5-amino group. The 5-amino group is a true aniline, albeit electronically deactivated by the fused thiazole ring.

Part 2: Synthesis & Preparation

The synthesis of the dihydrochloride salt typically proceeds via the reduction of 5-nitrobenzothiazole followed by anhydrous salt formation. The direct nitration of benzothiazole yields a mixture (primarily 6-nitro), so the regioselective route starting from 2-chloro-5-nitroaniline is preferred for high purity.

Synthetic Workflow (DOT Diagram)

G Start 2-Chloro-5-nitroaniline Cyclization Cyclization (Thiourea/Heat) Start->Cyclization Ring Closure Inter1 5-Nitrobenzothiazole Cyclization->Inter1 Yield: ~70% Reduction Reduction (Fe/AcOH or H2/Pd) Inter1->Reduction Nitro -> Amine FreeBase 5-Aminobenzothiazole (Free Base) Reduction->FreeBase Isolation SaltForm Salt Formation (HCl/Ether) FreeBase->SaltForm Anhydrous HCl Product 5-Aminobenzothiazole Dihydrochloride SaltForm->Product Precipitation

Figure 1: Step-wise synthesis of 5-aminobenzothiazole dihydrochloride ensuring regiochemical purity.

Detailed Protocol: Salt Formation

Context: Converting the free base to the dihydrochloride salt for improved stability and solubility.

  • Dissolution: Dissolve 10 mmol of 5-aminobenzothiazole (free base) in 20 mL of anhydrous ethanol or methanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 25 mmol (2.5 eq) of HCl (4M in dioxane or generated via acetyl chloride/methanol) dropwise.

    • Observation: A precipitate should begin to form immediately.

    • Note: Using aqueous HCl often leads to the monohydrochloride or a sticky gum due to hydration. Anhydrous conditions are critical for the dihydrochloride.

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid under argon (hygroscopic).

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (2 x 10 mL) to remove excess acid and impurities.

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets to remove trace HCl/solvent.

Part 3: Reactivity & Functionalization[4][5][6]

The 5-aminobenzothiazole scaffold presents two distinct reactive centers: the nucleophilic C5-amine and the electrophilic C2-position (if activated).

C5-Amine Reactivity (Aniline Chemistry)

The 5-amino group behaves like an electron-deficient aniline. The fused thiazole ring exerts an electron-withdrawing effect (inductive and mesomeric), lowering the nucleophilicity of the amine compared to aniline itself.

  • Acylation: Reacts with acid chlorides/anhydrides. Requires a base (Pyridine/TEA) to scavenge HCl and drive the reaction, as the amine is less nucleophilic.

  • Diazotization (Sandmeyer): The 5-amino group can be converted to a diazonium salt (NaNO₂/HCl, 0°C). This is a versatile entry point for introducing halogens (-Cl, -Br, -I) or cyano groups (-CN) at the 5-position.

  • Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃.

Thiazole Ring Reactivity
  • N3-Protonation: The thiazole nitrogen is the most basic site (pKa ~2). In the dihydrochloride salt, this site is protonated. To react the free base, one must neutralize this proton first.

  • C2-Lithiation: The proton at C2 is relatively acidic. Protection of the C5-amine allows for lithiation at C2 (n-BuLi, -78°C), enabling the introduction of electrophiles (e.g., -CHO, -COOH) at the 2-position.

Reactivity Pathways Diagram

Reactivity Center 5-Aminobenzothiazole (Free Base) Diazo Diazonium Salt (Ar-N2+) Center->Diazo NaNO2 / HCl 0°C Amide Amide/Carbamate (Ar-NH-COR) Center->Amide R-COCl / Base Sandmeyer 5-Halo/Cyano Derivatives Diazo->Sandmeyer CuX or CuCN Kinase Kinase Inhibitor Scaffolds Amide->Kinase Scaffold Elaboration

Figure 2: Divergent synthetic pathways from the 5-aminobenzothiazole core.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

5-aminobenzothiazole is a "privileged scaffold" in kinase drug discovery. It serves as a bioisostere for the naphthalene or quinoline ring systems but with improved water solubility and hydrogen-bonding potential (via N3).

  • Case Study (RIPK2 Inhibitors): GlaxoSmithKline identified the 5-aminobenzothiazole moiety as a critical selectivity filter. When incorporated into a quinoline core (e.g., GSK-9), the 5-aminobenzothiazole fragment formed specific H-bonds within the ATP binding pocket, dramatically improving selectivity for RIPK2 (Receptor-Interacting Protein Kinase 2) over p38α and VEGFR2 [1].

  • Mechanism: The N3 nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase, while the C5-amine (often derivatized) vectors substituents into the solvent-exposed region or the hydrophobic back pocket.

Bioisosterism
  • Vs. 5-Aminoindole: Benzothiazole is less electron-rich, reducing metabolic liability (oxidation) compared to indole.

  • Vs. 5-Aminoquinoline: Benzothiazole lacks the C4-H steric bulk, allowing for different binding conformations.

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (0.11 mm min thickness).
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. Use in a fume hood.
Storage Hygroscopic / Light Sensitive.Store under inert gas (Argon) at 2-8°C. Dark container.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

  • Harris, P. A., et al. (2017). DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1247–1261.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70749, Benzothiazol-5-amine.

  • Elderfield, R. C. (1957).[4] Heterocyclic Compounds, Vol. 5. John Wiley & Sons.[4] (Classic reference for Hugershoff synthesis and benzothiazole chemistry).

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Aminobenzothiazole Hydrochloride (Analogous handling).

Sources

Exploratory

Technical Guide: 1,3-Benzothiazol-5-amine (Free Base vs. Dihydrochloride)

The following technical guide details the critical distinctions between 1,3-Benzothiazol-5-amine (Free Base) and its Dihydrochloride salt form. This document is structured to support decision-making in synthetic planning...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the critical distinctions between 1,3-Benzothiazol-5-amine (Free Base) and its Dihydrochloride salt form. This document is structured to support decision-making in synthetic planning, formulation, and storage.

Executive Summary

1,3-Benzothiazol-5-amine (CAS 1123-93-9) is a bicyclic aromatic amine used primarily as a scaffold in the synthesis of kinase inhibitors, azo dyes, and neuroprotective agents (e.g., Riluzole analogs).[1][2]

The choice between the Free Base and the Dihydrochloride (2HCl) salt is dictated by the competing requirements of chemical reactivity and physical stability :

  • Free Base: Required for nucleophilic reactions (e.g., Buchwald-Hartwig couplings, amide coupling). It is lipophilic but prone to oxidative degradation (browning) upon air exposure.

  • Dihydrochloride: The kinetically stable storage form. It protonates both the exocyclic amine and the thiazole nitrogen, significantly retarding oxidation and increasing aqueous solubility. However, it is highly hygroscopic and acidic, requiring neutralization before use in basic catalytic cycles.

Physicochemical Comparison

The following data aggregates experimental values and predictive models for the two forms.

FeatureFree Base (Parent)Dihydrochloride (Salt)
CAS Number 1123-93-9 Custom/In-situ (Not standard catalog item)
Formula C₇H₆N₂SC₇H₆N₂S[3] · 2HCl
MW 150.20 g/mol 223.12 g/mol
Appearance Yellow to brown crystalline powderWhite to off-white hygroscopic solid
Melting Point 55–58 °C>200 °C (Decomposes)
Solubility (Water) Sparingly soluble (<0.5 mg/mL)Highly soluble (>50 mg/mL, pH dependent)
Solubility (Organic) Soluble in DCM, EtOAc, MeOHInsoluble in DCM, Et₂O; Soluble in MeOH
pKa (Est.) N(aniline) ≈ 4.0pKa₁ ≈ 4.0 (Aniline), pKa₂ ≈ 1.5 (Thiazole)
Stability Air-sensitive (Oxidizes to azo/nitro species)Stable (Oxidation resistant due to protonation)

Structural & Mechanistic Analysis

The "Dihydrochloride" designation implies the protonation of two distinct nitrogen centers. Understanding the basicity of these centers is crucial for handling.

  • Primary Site (Aniline Nitrogen): The 5-amino group is the most basic site. Protonation here forms the monohydrochloride, which stabilizes the molecule against oxidation (preventing radical formation).

  • Secondary Site (Thiazole Nitrogen): The ring nitrogen is weakly basic (pKa ~1-2). Forming the dihydrochloride requires a large excess of HCl and anhydrous conditions. In water, the second proton is liable to dissociate, buffering the solution to a very low pH (<2).

Visualization: Protonation Equilibrium

The following diagram illustrates the stepwise protonation and the conditions required to maintain the dihydrochloride form.

ProtonationStates FreeBase Free Base (C7H6N2S) Lipophilic, Reactive MonoHCl Monohydrochloride (C7H6N2S · HCl) Stable Solid FreeBase->MonoHCl + 1 eq HCl (Ether/Dioxane) MonoHCl->FreeBase + NaHCO3 (aq) DiHCl Dihydrochloride (C7H6N2S · 2HCl) Hygroscopic, Highly Acidic MonoHCl->DiHCl + Excess HCl (g) Anhydrous DiHCl->MonoHCl Exposure to Moisture (Loss of HCl gas)

Figure 1: Stepwise protonation of 1,3-Benzothiazol-5-amine. The Dihydrochloride is kinetically unstable in moist air, tending to revert to the Monohydrochloride.

Experimental Protocols

Protocol A: Synthesis of Dihydrochloride from Free Base

Use this method to convert a commercial free base into a stable salt for long-term storage.

  • Dissolution: Dissolve 10 mmol (1.50 g) of 1,3-Benzothiazol-5-amine in 15 mL of anhydrous 1,4-dioxane or diethyl ether. Ensure the solution is clear (filter if necessary).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 25 mmol (excess) of 4M HCl in dioxane dropwise under nitrogen atmosphere.

  • Precipitation: A white precipitate will form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid rapidly under a stream of nitrogen (the salt is hygroscopic). Wash with cold anhydrous ether (2 x 5 mL).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 12 hours.

    • Yield Expectation: >90%[4][5]

    • Storage: Store at -20°C under argon.

Protocol B: Regeneration of Free Base for Synthesis

Use this method immediately before performing nucleophilic reactions (e.g., amide coupling).

  • Suspension: Suspend the dihydrochloride salt in dichloromethane (DCM).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer clears and CO₂ evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Usage: Use the resulting yellow oil/solid immediately. Do not store for prolonged periods without re-purification.

Decision Matrix: When to Use Which Form?

Application ScenarioRecommended FormRationale
Long-term Storage Dihydrochloride Protonation of the amine prevents N-oxidation and dimerization (azo formation).
Buchwald-Hartwig Coupling Free Base Palladium catalysts are often inhibited by amine salts; in-situ deprotonation can be inefficient.
Aqueous Formulation Dihydrochloride High water solubility allows for preparing stock solutions (must adjust pH for bio-assays).
SNAr Reactions Free Base The nucleophilicity of the amine is quenched in the salt form; free base is essential.

Critical Handling Notes

  • Oxidation Risk: The free base typically arrives as a dark brown solid due to surface oxidation. For sensitive kinetics studies, recrystallize the free base from Ethanol/Water (9:1) before use.

  • Hygroscopicity: The dihydrochloride will absorb atmospheric water and become a sticky gum ("oiling out"). Always handle in a glovebox or desiccated environment.

  • Stoichiometry: When using the dihydrochloride in reactions requiring a base (e.g., TEA, DIPEA), remember to add 2 extra equivalents of base to neutralize the HCl before the amine becomes nucleophilic.

References

  • PubChem. Benzothiazol-5-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Williams, R. pKa Data Compiled. (General reference for aniline/heterocycle pKa values). Available at: [Link]

Sources

Foundational

The Benzothiazole-5-amine Scaffold: A Pivotal Motif in Kinase Inhibition

The Benzothiazole-5-amine scaffold represents a sophisticated, high-value pharmacophore in modern medicinal chemistry, distinct from its ubiquitous isomer, benzothiazole-2-amine. While the 2-position variants have histor...

Author: BenchChem Technical Support Team. Date: February 2026

The Benzothiazole-5-amine scaffold represents a sophisticated, high-value pharmacophore in modern medicinal chemistry, distinct from its ubiquitous isomer, benzothiazole-2-amine. While the 2-position variants have historically dominated dye chemistry and early antimicrobials, the 5-amino regioisomer has emerged as a critical "hinge-binding" motif in the design of highly selective kinase inhibitors, particularly for the Receptor-Interacting Protein Kinase (RIPK) family.

This technical guide dissects the synthetic accessibility, structural biology, and therapeutic applications of the benzothiazole-5-amine scaffold.

Executive Technical Summary

  • CAS Registry: 1123-93-9[1][2]

  • IUPAC Name: 1,3-benzothiazol-5-amine[2][3][4][5]

  • Key Molecular Feature: A fused benzene-thiazole bicycle with an exocyclic primary amine at the C5 position.

  • Primary Drug Discovery Utility: ATP-competitive kinase inhibition (Type I/II inhibitors).

  • Mechanism of Action: The scaffold functions as a dual-anchor motif. The endocyclic nitrogen (N3) often serves as a hydrogen bond acceptor for the kinase hinge region, while the C5-amine acts as a vector for extending into the solvent-exposed or hydrophobic back-pockets.

Chemical Space & Synthesis Strategies[7]

Accessing the benzothiazole-5-amine core requires navigating regioselectivity issues that do not plague the 2-substituted analogues.

Retrosynthetic Analysis

The most robust route to the 5-amine scaffold avoids direct amination of the benzothiazole core, which typically favors the C2 position due to the acidity of the C2-proton and the electrophilicity of the C=N bond. Instead, the "Nitro-Reduction" strategy is the industry standard.

Validated Synthetic Protocol

Target: Synthesis of 1,3-benzothiazol-5-amine from 4-chloro-3-nitroaniline (or equivalent precursors).

Step-by-Step Methodology:

  • Thiolation/Cyclization:

    • Reagents: 2-amino-4-nitrothiophenol (or generated in situ from 1-chloro-2,4-dinitrobenzene and sulfide source) + Formic acid/Triethyl orthoformate.

    • Conditions: Reflux, 4–6 hours.

    • Mechanism:[6][7] Formylation of the amine followed by intramolecular nucleophilic attack by the thiol group to close the thiazole ring.

    • Intermediate: 5-nitro-1,3-benzothiazole.

  • Reduction:

    • Reagents: SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation (H₂/Pd-C).

    • Protocol: Dissolve 5-nitro-1,3-benzothiazole in EtOH. Add 10% Pd/C (5 wt%). Stir under H₂ atmosphere (balloon pressure) at RT for 12 hours. Filter through Celite.[8]

    • Yield: Typically >85%.[1][9]

Synthesis Workflow Diagram (DOT)

SynthesisPath Figure 1: Validated Synthetic Route to Benzothiazole-5-amine Kinase Inhibitors Precursor 2-Amino-4-nitrothiophenol Cyclization Cyclization (HC(OEt)3 / H+) Precursor->Cyclization Intermediate 5-Nitrobenzothiazole Cyclization->Intermediate Reduction Reduction (H2, Pd/C or SnCl2) Intermediate->Reduction Product Benzothiazole-5-amine (Scaffold) Reduction->Product Coupling Cross-Coupling (Buchwald-Hartwig / SNAr) Product->Coupling + Quinoline/Quinazoline Electrophile Drug Kinase Inhibitor (e.g., GSK872) Coupling->Drug

Caption: Figure 1: Step-by-step synthetic pathway from thiophenol precursors to the active kinase inhibitor scaffold.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The 5-amine position is not merely a handle; it is a critical determinant of selectivity.

The "Hinge Binder" Hypothesis

In many kinase crystal structures (e.g., RIPK2, RIPK3), the benzothiazole moiety mimics the adenine ring of ATP.

  • N3 (Endocyclic Nitrogen): Accepts a hydrogen bond from the backbone amide (e.g., Met98 in RIPK2).

  • C5-Amine (Exocyclic Nitrogen): Often acts as a donor to a catalytic residue (e.g., Asp164) or serves as a linker to a hydrophobic "tail" (such as a quinoline or quinazoline) that occupies the ATP-binding pocket's back cleft.

Comparative SAR Data

The following table illustrates why the benzothiazole-5-amine is superior to related scaffolds in specific RIPK3 assays.

Scaffold CoreSubstituent (Pos 5)TargetIC50 (nM)Selectivity Profile
Benzothiazole -NH-Quinoline (GSK872) RIPK3 1.3 >100x vs. other kinases
Benzimidazole-NH-QuinolineRIPK3>50Reduced potency (loss of S interaction)
Indole-NH-QuinolineRIPK3>500Loss of H-bond acceptor at N3
Benzothiazole-H (Unsubstituted)RIPK3InactiveLacks hydrophobic tail interaction

Data Source: Derived from GSK872 discovery data and related SAR studies [1, 2].

Therapeutic Applications: The Necroptosis Axis

The primary utility of this scaffold lies in targeting the Necroptosis pathway, a form of programmed cell death distinct from apoptosis, driven by the RIPK1-RIPK3-MLKL axis.

Case Study: GSK872 (RIPK3 Inhibitor)

Compound: N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine Significance: GSK872 is the archetypal probe for RIPK3 inhibition. It binds the kinase domain of RIPK3, preventing the phosphorylation of MLKL (Mixed Lineage Kinase Domain Like pseudokinase). Without phosphorylation, MLKL cannot oligomerize and translocate to the plasma membrane to cause cell rupture.

Mechanism of Action Diagram (DOT)

Necroptosis Figure 2: Therapeutic Intervention in the Necroptosis Pathway via RIPK3 Inhibition TNF TNF-alpha / TLR Ligands RIPK1 RIPK1 (Kinase Active) TNF->RIPK1 Complex Necrosome Complex (RIPK1 + RIPK3) RIPK1->Complex RIPK3 RIPK3 Phosphorylation Complex->RIPK3 Inhibitor Benzothiazole-5-amine Inhibitor (e.g., GSK872) Inhibitor->RIPK3 BLOCKS ATP Pocket MLKL MLKL Phosphorylation RIPK3->MLKL Inhibited Step Oligomer MLKL Oligomerization & Membrane Translocation MLKL->Oligomer Death Necroptosis (Cell Rupture) Oligomer->Death

Caption: Figure 2: The benzothiazole-5-amine scaffold blocks the critical RIPK3 phosphorylation step, halting necroptosis.

Experimental Protocol: Kinase Inhibition Assay

To validate the activity of a benzothiazole-5-amine derivative.

Assay Type: ADP-Glo™ Kinase Assay (Luminescence-based). Objective: Determine IC50 against RIPK3.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant human RIPK3 (SignalChem) to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Dilute Myelin Basic Protein (MBP) to 0.2 mg/mL and ATP to 10 µM (Km apparent).

  • Compound Treatment:

    • Dissolve benzothiazole derivative in 100% DMSO.

    • Perform 3-fold serial dilutions (10 µM down to 0.1 nM).

    • Add 1 µL of compound to 4 µL of Enzyme Mix in a 384-well white plate. Incubate 15 min at RT.

  • Reaction Initiation: Add 5 µL of Substrate/ATP Mix. Total volume = 10 µL.

  • Incubation: Shake for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook: PROTACs and Covalent Inhibition

The benzothiazole-5-amine scaffold is currently evolving beyond simple occupancy-driven inhibition.

  • PROTACs: The 5-amino group provides an ideal vector for attaching linkers to E3 ligase ligands (e.g., Thalidomide) without disrupting the hinge-binding capability of the benzothiazole core. This allows for the degradation of kinases like RIPK2 rather than just inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the 5-position (via the amine) allows for targeting non-catalytic cysteines, potentially increasing duration of action.

References

  • Mandal, P. et al. (2014). "RIP3 induces apoptosis independent of pronecrotic kinase activity." Molecular Cell, 56(4), 481-495.

  • Canning, P. et al. (2019). "Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate...". Journal of Medicinal Chemistry, 62(15), 7250-7263.

  • Abcam Product Datasheet. "GSK872, Necroptosis inhibitor (CAS 1346546-69-7)."

  • Thermo Scientific Chemicals. "5-Aminobenzothiazole, 96%."

  • Haile, P.A. et al. (2016). "The identification and pharmacological characterization of 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a highly potent and selective inhibitor of RIP2 kinase." Journal of Medicinal Chemistry, 59(10), 4867-4880.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling &amp; Handling of 1,3-Benzothiazol-5-amine Dihydrochloride

This guide is structured as a high-level technical document for drug development scientists. It addresses the specific solubility behavior of the dihydrochloride salt form, distinguishing it from the commercially availab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for drug development scientists. It addresses the specific solubility behavior of the dihydrochloride salt form, distinguishing it from the commercially available free base, and provides self-validating protocols for characterization.[1]

Part 1: Executive Summary & Chemical Identity[2]

1,3-Benzothiazol-5-amine dihydrochloride is the acid salt form of the parent aminobenzothiazole.[1][2] While the parent free base is sparingly soluble in water, the dihydrochloride salt is engineered to maximize aqueous solubility, making it the preferred form for in vitro biological assays and aqueous stock formulations .

However, this salt form introduces a critical "pH Trap." Upon dissolution in buffered media (e.g., PBS pH 7.4), the acidic protons are neutralized. If the concentration exceeds the intrinsic solubility of the free base (~0.26 mg/mL), the compound will precipitate, leading to false negatives in bioassays.

Chemical Specifications
PropertyFree Base (Parent)Dihydrochloride (Salt)
CAS Number 1123-93-9Custom Preparation (Not standard catalog item)
Formula C₇H₆N₂SC₇H₆N₂S[1][2][3][4][5][6] · 2HCl
Molecular Weight 150.20 g/mol 223.12 g/mol
Primary Solubility Organic (DMSO, EtOH)Aqueous (Water, Acidic Buffers)
pKa (Predicted) ~2.44 (Thiazole N), ~4.0 (Amine)N/A (Fully protonated)

Part 2: Solubility Profile (Water vs. Organics)[2]

The following data summarizes the solubility behavior. Note that exact values for the dihydrochloride must be empirically determined per batch due to potential hygroscopicity.[1]

Aqueous Solubility (Water & Buffers)
  • Pure Water (pH < 3): High Solubility (>50 mg/mL). The salt dissociates fully. The solution will be highly acidic.[1]

  • PBS / Media (pH 7.4): Conditional.

    • Low Concentration (<0.2 mg/mL): Soluble.[1]

    • High Concentration (>1 mg/mL):Risk of Precipitation. The salt converts to the free base, which crashes out.[1]

    • Mechanism:[1][7][8][9]

      
      [2]
      
Organic Solvent Solubility
  • DMSO: Excellent (>100 mg/mL). Preferred solvent for "Master Stocks."[1] DMSO solubilizes both the salt and the free base, avoiding precipitation issues during storage.[1]

  • Ethanol: Moderate to High. Good for intermediate dilutions.[1]

  • Non-Polar (Hexane, DCM): Insoluble. The ionic nature of the dihydrochloride prevents dissolution in lipophilic solvents.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection to prevent experimental failure.

SolubilityLogic Start Start: 1,3-Benzothiazol-5-amine 2HCl Target Target Application? Start->Target Stock Master Stock Storage (-20°C) Target->Stock Long Term BioAssay Biological Assay (Aq. Buffer pH 7.4) Target->BioAssay Immediate Use ChemRxn Chemical Synthesis Target->ChemRxn Synthesis DMSO Use DMSO (>100 mg/mL) Stable & Soluble Stock->DMSO PrecipCheck CRITICAL CHECK: Is Conc > 0.2 mg/mL? BioAssay->PrecipCheck ChemRxn->DMSO Water Use Water/Acidic Buffer (Check pH stability) ChemRxn->Water Precip PRECIPITATION RISK Free base crashes out PrecipCheck->Precip Yes Soluble Stable Solution PrecipCheck->Soluble No

Figure 1: Decision matrix for solvent selection.[1][2] Note the critical threshold at pH 7.4.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Master Stock (100 mM)

Use this protocol to create a stable reference standard.

Materials:

  • 1,3-Benzothiazol-5-amine dihydrochloride (MW: 223.12 g/mol ).[1][2]

  • Anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

  • Vortex mixer.[1]

Procedure:

  • Weighing: Weigh 22.31 mg of the dihydrochloride salt into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use water for the master stock to prevent hydrolysis or pH changes over time.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and slightly yellow.[1]

  • Storage: Aliquot into 50 µL volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Determination of Aqueous Saturation Limit (Self-Validating)

Since the salt is hygroscopic and specific batches vary, use this protocol to validate solubility in your specific buffer.[1][2]

Materials:

  • PBS (pH 7.4) or Water.

  • UV-Vis Spectrophotometer (Quartz cuvettes).[1][2]

  • Syringe Filter (0.22 µm, PVDF or Nylon).

Procedure:

  • Supersaturation: Prepare a target 10 mg/mL mixture by adding 10 mg of salt to 1 mL of PBS.

  • Equilibration: Vortex for 1 minute. If precipitate forms (cloudiness), the free base has crashed out.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification:

    • Dilute the filtrate 1:100 in DMSO.[1]

    • Measure Absorbance at 295 nm (approximate λmax for benzothiazoles).

    • Compare against a standard curve prepared from the DMSO Master Stock (Protocol A).

  • Calculation:

    
    
    

Part 4: Troubleshooting & Stability

Hygroscopicity Management

Dihydrochloride salts are often hygroscopic (absorb water from air).

  • Sign: The powder clumps or looks "wet."[1]

  • Impact: Weighing errors lead to incorrect molar concentrations.[1]

  • Solution: Store the solid in a desiccator.[1] If clumping occurs, dry under vacuum over

    
     for 24 hours before weighing.
    
The "Yellowing" Effect

Benzothiazole amines are susceptible to oxidation, turning solutions yellow/brown over time.

  • Prevention: Always store DMSO stocks protected from light (amber vials) and under inert gas (Argon/Nitrogen) if possible.

pH Adjustment

If you must dissolve high concentrations (>1 mg/mL) in water:

  • Do NOT use PBS initially.[1]

  • Dissolve in pure water (pH will drop to ~2-3).[1][2]

  • Slowly adjust pH with dilute NaOH only if necessary, monitoring for precipitation.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70749, Benzothiazol-5-amine.[1][2] Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (General reference for Hydrochloride salt behavior).

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 5-aminobenzothiazole using dihydrochloride salt

The following technical guide is structured as a specialized support center resource. It prioritizes experimental rigor, troubleshooting logic, and the specific physicochemical challenges of benzothiazole salts.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes experimental rigor, troubleshooting logic, and the specific physicochemical challenges of benzothiazole salts.

Subject: Protocol & Troubleshooting for 5-Aminobenzothiazole (5-ABT) Dihydrochloride Salt Formulation Ticket ID: SOL-ABT-05 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Chemical Context

The Challenge: 5-Aminobenzothiazole (5-ABT) free base exhibits poor aqueous solubility due to its flat, lipophilic aromatic structure and lack of ionizable groups at neutral pH. The Solution: Formation of the dihydrochloride (2HCl) salt. The Scientist’s Note: While the monohydrochloride is the thermodynamically stable form, the dihydrochloride is often pursued to maximize dissolution rates or achieve "supersaturated" stock solutions. However, 5-ABT is a weak base (Aniline pKa


 4.3; Thiazole N pKa 

1-2). Protonating both sites requires highly acidic conditions. The 2HCl salt is kinetically accessible but thermodynamically labile—it will readily lose HCl to revert to the mono-salt or free base if not handled under strict anhydrous and acidic conditions.

Synthesis Protocol: 5-ABT Dihydrochloride

Standardizing the conversion from Free Base to 2HCl Salt.

Reagents & Equipment[1][2][3][4]
  • Substrate: 5-Aminobenzothiazole (Free Base), >98% purity.[1]

  • Acid Source: 4M HCl in 1,4-Dioxane (Anhydrous) OR HCl gas generator. Avoid aqueous HCl to prevent "oiling out".

  • Solvent: Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Apparatus: Schlenk line (recommended) or drying tube setup.

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 5-ABT free base in a minimal volume of anhydrous 1,4-dioxane.

    • Note: If the free base is colored (oxidized), treat with activated charcoal and filter prior to salt formation.

  • Acidification (The Critical Step):

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add 2.5 to 3.0 equivalents of 4M HCl/Dioxane.

    • Observation: A heavy precipitate should form immediately.

  • Precipitation Enhancement:

    • Stir for 30 minutes at 0°C.

    • Slowly add 5 volumes of cold anhydrous Diethyl Ether to force complete precipitation of the dihydrochloride.

  • Isolation:

    • Filter rapidly under Argon or Nitrogen (hygroscopic risk).

    • Wash the filter cake 3x with cold ether.

  • Drying:

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      
    • Warning: Do not use heat (>40°C); the second HCl molecule is loosely bound and may dissociate.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Start: 5-ABT Free Base Dissolve Dissolve in Anhydrous Dioxane Start->Dissolve Acidify Add 3.0 eq HCl (Dioxane) Temp: 0-5°C Dissolve->Acidify CheckPrecip Precipitate Formed? Acidify->CheckPrecip AddEther Add Cold Diethyl Ether (Anti-solvent) CheckPrecip->AddEther Yes Trouble See Troubleshooting: 'Oiling Out' CheckPrecip->Trouble No / Gummy Filter Filter under Inert Gas AddEther->Filter Dry Vacuum Dry (No Heat) Filter->Dry

Caption: Logical workflow for the synthesis of 5-ABT Dihydrochloride, emphasizing temperature control and anti-solvent addition.

Solubility Data & Characterization

The following table contrasts the physicochemical properties of the forms.

PropertyFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
Molecular Weight ~150.2 g/mol ~186.7 g/mol ~223.1 g/mol
Water Solubility < 0.5 mg/mL (Poor)~10–25 mg/mL (Good)> 50 mg/mL (Excellent)*
pH of 1% Soln ~7.0–7.5~3.0–4.0< 1.5
Hygroscopicity LowModerateVery High (Deliquescent)
Stability StableStableLabile (Loses HCl in air)

*Note: The 2HCl solubility is transient; in buffered media > pH 2, it will disproportionate.

Troubleshooting Guide (FAQ Format)

Issue 1: "My salt turned into a sticky gum/oil instead of a powder."

Diagnosis: This is "oiling out," caused by the presence of water or insufficient polarity difference between the solvent and the salt. Corrective Action:

  • Check Reagents: Ensure your Dioxane and Ether are strictly anhydrous. Even 1% water can solvate the salt into an oil.

  • Trituration: Decant the supernatant solvent. Add fresh anhydrous ether and scratch the side of the flask vigorously with a glass rod to induce nucleation.

  • Seed Crystal: If available, add a speck of solid HCl salt to seed the crystallization.

Issue 2: "The salt precipitates in my biological buffer (PBS/Media)."

Diagnosis: Disproportionation driven by pH (


 violation).
The Mechanism: 
The 2HCl salt is extremely acidic. When you add it to PBS (pH 7.4), the buffer neutralizes the HCl.


Because the free base is insoluble, it crashes out. Corrective Action:
  • Pre-dissolve in DMSO: Make a 1000x stock in DMSO, then spike into media (keeping DMSO <0.1%).

  • Acidify the Vehicle: If in vivo, use a vehicle of 0.1N HCl or Saline acidified to pH 3–4 (if tolerated) to keep the mono-salt in solution.

Issue 3: "The elemental analysis shows less Chlorine than expected for 2HCl."

Diagnosis: Loss of the second HCl molecule. Explanation: The thiazole nitrogen is a very weak base. The second HCl is held loosely. Drying at high vacuum or high temperatures (>40°C) strips this acid away, reverting the material to the Monohydrochloride or a non-stoichiometric mix (e.g., 1.5 HCl). Corrective Action:

  • Dry at room temperature.

  • Store in a sealed vial with an HCl atmosphere (if possible) or strictly at -20°C.

  • Accept the Mono-HCl: For most biological applications, the Monohydrochloride is the "sweet spot" of stability and solubility.

Visualization: Disproportionation Logic

SolubilityLogic Salt 5-ABT 2HCl Salt (Soluble) Buffer Add to Buffer (pH > 5.0) Salt->Buffer Reaction Deprotonation Buffer->Reaction Neutralization Precip Free Base Precipitates (Insoluble) Reaction->Precip If Conc > Solubility of Base Stable Stable Solution Reaction->Stable If Conc < Solubility of Base

Caption: The "pHmax" effect: Why high-solubility salts precipitate when added to neutral buffers.

References & Grounding

The protocols and physicochemical principles above are grounded in standard medicinal chemistry practices for weak bases.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[2][3] Wiley-VCH.[3][4]

    • Core Reference for salt selection, counterion properties (Class 1 acids), and the concept of pHmax.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[6] Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Source for the "Common Ion Effect" and solubility vs. pH profiles.

  • PubChem Compound Summary: 5-Aminobenzothiazole. (n.d.).[7] National Center for Biotechnology Information.

    • Source for pKa estimates and structural data.[8]

  • Bordwell pKa Table. (n.d.). University of Wisconsin-Madison.

    • Reference for acidity of aniline and benzothiazole derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in the Reduction of 5-Nitrobenzothiazole to 5-Aminobenzothiazole

Welcome to the technical support center for the synthesis of 5-aminobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 5-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aminobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 5-nitrobenzothiazole. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons for the incomplete reduction of 5-nitrobenzothiazole?

Low yields in this reduction can often be traced back to several key factors ranging from the choice of reagents to the specifics of the reaction setup and workup procedure.[1][2] The primary culprits are typically incomplete reaction, formation of side products, or loss of product during isolation.[2]

Potential causes include:

  • Suboptimal Reducing Agent or Conditions: The choice of reducing agent is critical and depends on the overall functionality of your starting material.[3] Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[4][5] Each has its own advantages and disadvantages regarding functional group tolerance and reaction conditions.

  • Poor Quality of Starting Material: Impurities in the 5-nitrobenzothiazole can interfere with the reaction.

  • Inadequate Reaction Monitoring: Stopping the reaction too early will result in a mixture of starting material and product.

  • Product Degradation: The resulting 5-aminobenzothiazole can be sensitive to air and light, leading to degradation if not handled properly.

  • Issues During Workup and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.[1]

Q2: I'm observing multiple spots on my TLC plate besides the starting material and the desired product. What are these side products, and how can I avoid them?

The formation of side products is a common issue in nitroarene reductions. The specific byproducts depend on the reducing agent and reaction conditions used.

  • With Catalytic Hydrogenation (e.g., H₂/Pd/C):

    • Incomplete reduction intermediates: You might be seeing intermediates such as the corresponding nitroso or hydroxylamine species.[6] This often indicates insufficient catalyst loading, poor hydrogen gas dispersion, or a deactivated catalyst.

    • Dehalogenation: If your benzothiazole ring has halogen substituents, these can be removed by catalytic hydrogenation.[7]

  • With Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl):

    • Azo compounds: Under certain conditions, particularly with reagents like LiAlH₄, aromatic nitro compounds can form azo products.[6][7]

    • Chlorinated byproducts: When using SnCl₂ in the presence of HCl, there have been reports of chlorination of the aromatic ring.[8]

To minimize side product formation, consider the following:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the optimal reaction time.

  • Choose a Milder Reducing Agent: If side reactions are a major issue, a milder and more selective reducing agent like tin(II) chloride might be a better choice.[9]

  • Control pH: For metal/acid reductions, maintaining the correct pH is crucial.

Q3: I'm using stannous chloride (SnCl₂) for the reduction, but I'm having trouble with the workup. A thick precipitate forms upon basification. How can I resolve this?

This is a very common problem when using tin(II) chloride. The precipitate consists of tin salts (stannous and stannic hydroxides), which can be difficult to filter and can trap your product, leading to low isolated yields.[10]

Here are a few strategies to manage this issue:

  • Use a Large Excess of Base: Tin(II) and Tin(IV) hydroxides are amphoteric and will dissolve in a strong excess of base (pH > 12-13).[10] You may need to use a significant amount of concentrated NaOH solution.

  • Filter through Celite: Before extraction, you can add Celite to the mixture after basification and filter the entire suspension through a pad of Celite.[10] This helps to break up emulsions and makes filtration easier.

  • Alternative Workup: An alternative is to pour the reaction mixture into a large volume of ice water and carefully neutralize with sodium bicarbonate (NaHCO₃) to a pH of less than 8. While you will still get a precipitate, it may be less likely to form intractable emulsions.[10]

Troubleshooting Guides

Guide 1: Optimizing Catalytic Hydrogenation

Catalytic hydrogenation is often a high-yielding and clean method for nitro group reduction.[7] However, its success is highly dependent on several factors.

Troubleshooting Workflow: Catalytic Hydrogenation

start Low Yield with H₂/Pd/C check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_h2 Ensure Proper H₂ Delivery start->check_h2 check_solvent Verify Solvent Purity & Suitability start->check_solvent check_time_temp Optimize Reaction Time & Temperature start->check_time_temp solution_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->solution_catalyst solution_h2 Use a balloon or ensure proper stirring for good gas dispersion. check_h2->solution_h2 solution_solvent Use dry, degassed solvent. check_solvent->solution_solvent solution_time_temp Monitor by TLC to determine completion. check_time_temp->solution_time_temp

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitrobenzothiazole
  • Setup: In a round-bottom flask, dissolve 5-nitrobenzothiazole in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 5-aminobenzothiazole. The product can be further purified by recrystallization.

Guide 2: Improving Yields with Iron and Acid

The use of iron powder in the presence of an acid (like HCl or acetic acid) is a classic and robust method for nitro group reduction that is tolerant of many other functional groups.[3][11]

Troubleshooting Workflow: Fe/HCl Reduction

start Low Yield with Fe/HCl check_iron Check Iron Powder Activity start->check_iron check_acid Ensure Sufficient Acid start->check_acid check_reflux Verify Reflux Conditions start->check_reflux check_workup Optimize Workup Procedure start->check_workup solution_iron Use freshly activated iron powder. check_iron->solution_iron solution_acid Ensure the reaction mixture remains acidic throughout. check_acid->solution_acid solution_reflux Maintain a steady reflux for the recommended time. check_reflux->solution_reflux solution_workup Filter hot to remove iron salts; basify filtrate carefully. check_workup->solution_workup

Caption: Troubleshooting workflow for low yield in Fe/HCl reduction.

Experimental Protocol: Reduction of 5-Nitrobenzothiazole with Fe/HCl
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 5-nitrobenzothiazole, ethanol, and water.

  • Reagent Addition: Add iron powder and concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: While still hot, filter the reaction mixture through Celite to remove the iron salts.

  • Neutralization: Cool the filtrate and carefully add a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Comparison of Common Reducing Agents

The following table summarizes the performance of several widely used reducing agents for the conversion of nitroarenes to anilines. The data presented are typical and may vary depending on the specific substrate and reaction conditions.

Reducing Agent/SystemTypical SubstrateReaction ConditionsReaction TimeYield (%)Functional Group Tolerance
H₂/Pd/CNitroarenes, Nitroalkanes1 atm H₂, RT, various solvents (e.g., EtOH, EtOAc)1-12 h>95Reduces many other functional groups (alkenes, alkynes, carbonyls, etc.)
H₂/Raney NiNitroarenes, Nitroalkanes1-50 atm H₂, RT-100°C, EtOH2-24 h>90Similar to Pd/C, but can be more selective for nitro groups over some other functionalities.[3]
Fe/HCl or Fe/NH₄ClNitroarenesReflux in EtOH/H₂O2-6 h80-95Good; tolerates esters, ketones, and nitriles.[3]
SnCl₂·2H₂OAromatic Nitro CompoundsRT to reflux in EtOH or EtOAc1-4 h85-95Good; tolerates many functional groups.[3][9]

References

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives…. Allen. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Possible reduction mechanism of nitroarenes with hydrazine. ResearchGate. Available at: [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. Available at: [Link]

  • Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. YouTube. Available at: [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. ResearchGate. Available at: [Link]

  • Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. Semantic Scholar. Available at: [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Available at: [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]

  • US4808723A - Process for the preparation of benzothiazoles. Google Patents.
  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. PMC. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Proposed mechanism for the catalytic hydrogenation of nitrobenzene.... ResearchGate. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. PMC. Available at: [Link]

  • Common ways to lose product and reduce yield?. Reddit. Available at: [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain. Available at: [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ?. ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN. Available at: [Link]

  • 2-Amino-5-Nitrothiazole. OEHHA. Available at: [Link]

Sources

Troubleshooting

Stability of 1,3-Benzothiazol-5-amine dihydrochloride in aqueous solution

Technical Support Center Topic: Stability of 1,3-Benzothiazol-5-amine dihydrochloride in Aqueous Solution Document ID: TSC-BTAD-AQ-V1 Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Stability of 1,3-Benzothiazol-5-amine dihydrochloride in Aqueous Solution Document ID: TSC-BTAD-AQ-V1 Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3-Benzothiazol-5-amine dihydrochloride. It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions, offering field-proven insights and validated protocols to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 1,3-Benzothiazol-5-amine dihydrochloride in aqueous solution?
  • pH: This is arguably the most critical factor. The dihydrochloride salt form indicates that the molecule is protonated at the 5-amino group and likely the thiazole nitrogen, enhancing its solubility in water. If the pH of the solution increases towards the pKa of the amine (predicted pKa of ~2.44), the compound will deprotonate, significantly reducing its solubility and potentially leading to precipitation.[1] Furthermore, extreme pH values (both highly acidic and alkaline) can catalyze the hydrolysis of the benzothiazole ring system.[2][3]

  • Light Exposure: Benzothiazole and its derivatives are known to be susceptible to photodegradation.[4][5] Exposure to UV radiation, and even ambient laboratory light over extended periods, can initiate photochemical reactions.[4][6][7] These reactions can lead to the formation of various degradation products, including hydroxylated species, and may involve ring-opening or dimerization.[5][8]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[3] For optimal stability, solutions should be stored at recommended cool temperatures, typically 2-8°C.[1][9][10]

  • Oxidizing Agents & Dissolved Oxygen: The sulfur atom in the thiazole ring is susceptible to oxidation. The presence of oxidizing agents or even dissolved atmospheric oxygen in the aqueous solvent can lead to the formation of sulfoxides or other oxidative degradation products.[3][11] The compound's sensitivity to air is noted in safety and storage guidelines.[9][11]

Q2: My aqueous solution of 1,3-Benzothiazol-5-amine dihydrochloride has turned yellow/brown. What is the cause and is it still usable?

A2: A color change, typically to a yellow or brownish hue, is a strong indicator of chemical degradation. The solid form is often described as a yellow powder, but a significant darkening in solution suggests the formation of new chromophoric species.[1]

The most probable causes are:

  • Oxidation: Air oxidation is a common issue with amine- and sulfur-containing compounds, leading to highly conjugated, colored byproducts. This is often the primary culprit for gradual color change upon standing.

  • Photodegradation: If the solution was exposed to light, photolytic processes could have generated colored degradants.[4][5]

Is it still usable? I strongly advise against using a discolored solution for any quantitative or biological experiments. The presence of degradation products means the concentration of the active compound is lower than calculated and impurities could interfere with your assay or introduce confounding biological effects. The cardinal rule in the lab is to always use freshly prepared solutions from a solid that has been properly stored. If this is not feasible, prepare small batches and store them protected from light at 2-8°C for a validated, limited duration.

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

A3: Based on the known chemistry of the benzothiazole scaffold, we can anticipate several degradation pathways. While specific studies on 1,3-Benzothiazol-5-amine are limited, we can extrapolate from related structures.[3] The primary pathways include hydrolysis, oxidation, and photodegradation, which can occur concurrently.

Potential Degradation Pathways Parent 1,3-Benzothiazol-5-amine in Aqueous Solution Hydrolysis Hydrolysis (e.g., o-mercaptophenylurea derivative) Parent->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation (e.g., N-oxides, Sulfoxides) Parent->Oxidation O₂ / Oxidants Photodegradation Photodegradation (e.g., Hydroxylated species, ring-opened products) Parent->Photodegradation UV / Light

Caption: Key degradation routes for benzothiazole derivatives.

  • Hydrolysis: Under harsh acidic or basic conditions, the thiazole ring can undergo cleavage. For instance, treatment of 2-aminobenzothiazoles with alkali can open the ring to form o-mercaptophenylureas.[2] While less likely under typical buffered conditions, this pathway should be considered at pH extremes.

  • Oxidation: The primary sites for oxidation are the exocyclic amine (forming N-oxides) and the sulfur heteroatom (forming sulfoxides and sulfones). These reactions are often mediated by dissolved oxygen and can be catalyzed by trace metal ions.

  • Photodegradation: UV light provides the energy to break bonds and form radicals. For benzothiazoles, this can lead to hydroxylation of the benzene ring, dimerization, or cleavage of the thiazole ring.[5][8] The specific products formed can depend on the solvent and the presence of oxygen.[4]

Q4: How should I properly handle and store the solid compound and its aqueous solutions?

A4: Proper handling and storage are critical to preserving the integrity of 1,3-Benzothiazol-5-amine dihydrochloride.

For the Solid Compound:

  • Storage Temperature: Store refrigerated at 2-8°C.[1][9][10]

  • Atmosphere: The compound is noted to be air-sensitive.[9][11] Store the container tightly sealed under an inert gas like argon or nitrogen.[9][11]

  • Light: Protect from light by storing in an opaque container or within a dark cabinet.[1][10]

  • Handling: Handle in a well-ventilated area or fume hood.[12] Avoid creating dust.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

For Aqueous Solutions:

  • Preparation: Always prepare solutions fresh for immediate use if possible.

  • Solvent: Use high-purity, degassed water (e.g., HPLC-grade, Milli-Q) to minimize dissolved oxygen.

  • pH: Maintain an acidic pH (ideally pH 2-4) to ensure the compound remains protonated and soluble. Use a non-reactive buffer if necessary for your application.

  • Storage: If short-term storage is unavoidable, store solutions in amber glass vials to block light.[1][10] Seal the vials tightly and store at 2-8°C. Do not freeze aqueous solutions unless you have validated that freeze-thaw cycles do not cause degradation or precipitation.

Troubleshooting Guide

Symptom Potential Cause Recommended Action & Rationale
Precipitate Forms in Solution 1. pH Increase: The solution pH has risen above the effective pKa, causing the deprotonated free base to precipitate.1. Measure the pH of the solution. Adjust to a more acidic pH (e.g., pH 2-3) with dilute HCl to redissolve the compound. For experiments, use an appropriate acidic buffer system.
2. Low Temperature Storage: The compound's solubility limit was exceeded at the storage temperature (2-8°C).2. Allow the solution to warm to room temperature. Gently vortex or sonicate to redissolve. If it persists, the concentration may be too high for refrigerated storage.
Inconsistent Assay Results 1. Compound Degradation: The stock solution has degraded over time, leading to a lower effective concentration.1. Prepare a fresh stock solution from solid. This is the most reliable solution. Compare results using the fresh vs. old stock to confirm degradation.
2. Adsorption to Surfaces: The compound may be adsorbing to plastic labware (e.g., pipette tips, microplates).2. Use low-adhesion plasticware or silanized glassware. Include a pre-treatment step where surfaces are incubated with a solution of the compound to block non-specific binding sites.
Solution Color Changes (Yellow/Brown) 1. Oxidation: Exposure to atmospheric oxygen.1. Prepare solutions using degassed solvents. Purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing.
2. Photodegradation: Exposure to ambient or UV light.2. Prepare and handle solutions under low-light conditions. Store all solutions in amber vials or vials wrapped in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the standard procedure for preparing a stock solution with enhanced stability.

  • Pre-Weighing Preparation: Allow the container of 1,3-Benzothiazol-5-amine dihydrochloride (MW: 223.13 g/mol ) to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: In a fume hood, accurately weigh 2.23 mg of the solid into a clean, dry amber glass vial.

  • Solvent Preparation: Use HPLC-grade water adjusted to pH 3.0 with dilute HCl. Degas the solvent by sonicating for 15 minutes or by bubbling with argon for 10 minutes to minimize dissolved oxygen.

  • Dissolution: Add 1.0 mL of the prepared pH 3.0 water to the vial. Cap tightly and vortex until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.

  • Storage: Purge the headspace of the vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap junction with parafilm. Store at 2-8°C, protected from light. For best results, use within 24-48 hours.

Protocol 2: Short-Term Aqueous Stability Assessment by HPLC-UV

This protocol provides a framework to validate the stability of your compound under specific experimental buffer and temperature conditions. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying benzothiazole derivatives.[14][15]

Workflow for Stability Assessment Prep Prepare Stock Solution in desired aqueous buffer Split Aliquot into multiple amber vials Prep->Split T0 IMMEDIATELY analyze 'Time 0' sample by HPLC Split->T0 Incubate Incubate remaining vials under experimental conditions (e.g., 37°C) Split->Incubate Data Calculate % Remaining vs. Time 0 T0->Data Set as 100% Reference T_points At each time point (e.g., 1h, 4h, 8h, 24h), remove one vial for analysis Incubate->T_points HPLC Analyze sample by HPLC-UV T_points->HPLC HPLC->Data

Caption: Experimental workflow for HPLC-based stability testing.

  • Objective: To determine the percentage of 1,3-Benzothiazol-5-amine dihydrochloride remaining in a specific aqueous buffer over time.

  • Materials:

    • HPLC system with UV detector (detection wavelength ~254 nm or determined λmax).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Validated mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).

    • 1,3-Benzothiazol-5-amine dihydrochloride.

    • Experimental buffer of interest (e.g., PBS, cell culture media).

  • Procedure:

    • Prepare a solution of the compound in your experimental buffer at the desired concentration (e.g., 100 µM).

    • Immediately filter a portion of this solution (0.22 µm PTFE filter) and inject it into the HPLC. This is your Time 0 (T0) sample. The peak area of the parent compound is your 100% reference.

    • Aliquot the remaining solution into several sealed amber vials and place them under the desired test conditions (e.g., in a 37°C incubator).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial.

    • Filter the sample and inject it into the HPLC using the same method as the T0 sample.

    • Analysis: Calculate the percentage of the compound remaining at each time point (T_x) using the formula: % Remaining = (Peak Area at T_x / Peak Area at T0) * 100

    • Plot % Remaining vs. Time. A common stability threshold for many applications is ≥90% of the initial concentration remaining.

Reference Data

PropertyValueSource(s)
Chemical Formula C₇H₆N₂S · 2HCl-
Molecular Weight 223.13 g/mol (Calculated)
CAS Number 1123-93-9 (free base)[16]
Appearance Yellow powder/solid[1][10]
Melting Point 55 °C (free base)[1][10]
pKa (Predicted) 2.44 ± 0.10 (free base)[1]
Water Solubility Sparingly soluble (0.26 g/L at 25°C) (free base)[1]
Storage Conditions 2-8°C, Protect from light, Air sensitive, Store under inert gas[1][9][10][11]

References

  • ResearchGate. (2025). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Available at: [Link]

  • Environmental Science: Water Research & Technology (RSC Publishing). (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Available at: [Link]

  • ResearchGate. (2025). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Available at: [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Available at: [Link]

  • PMC. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

  • Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Available at: [Link]

  • Bédé, L. A., et al. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • ESPO. (2024). Safety Data Sheet. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) Benzothiazole Heterogeneous Photodegradation in Nano. Available at: [Link]

  • Google Patents. (n.d.). EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles.
  • ResearchGate. (2025). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. Available at: [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]

  • PMC. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Available at: [Link]

  • PMC. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available at: [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Available at: [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available at: [Link]

  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

  • PubChem - NIH. (n.d.). Benzothiazol-5-amine. Available at: [Link]

  • PMC - NIH. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole - NIST WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

  • AMERICAN ELEMENTS®. (n.d.). Benzothiazoles. Available at: [Link]

  • IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling Benzothiazole Amine Hydrochloride Salts

Welcome to the technical support guide for handling the hygroscopic nature of benzothiazole amine hydrochloride salts. This document is designed for researchers, scientists, and drug development professionals who work wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling the hygroscopic nature of benzothiazole amine hydrochloride salts. This document is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. As a salt of a weak base, the hydrochloride form of benzothiazole amines offers improved aqueous solubility, a critical attribute in drug development. However, this advantage is often accompanied by hygroscopicity—the tendency to absorb moisture from the atmosphere.

Uncontrolled moisture absorption can severely compromise experimental integrity by causing inaccurate weighing, altering physical properties like flowability, and potentially inducing chemical degradation.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the stability and purity of your compounds, ensuring the reproducibility and accuracy of your results.

The Mechanism of Hygroscopicity in Amine Hydrochloride Salts

Benzothiazole amine hydrochloride is an ionic salt. The positive charge on the protonated amine and the negative charge on the chloride ion create a polar structure that readily attracts and binds with polar water molecules from the ambient environment through ion-dipole interactions. This process is the root cause of the material's hygroscopic behavior.

Moisture_Absorption Salt_Ion_1 R-NH3⁺ Salt_Ion_2 Cl⁻ Salt_Ion_3 Cl⁻ Salt_Ion_4 R-NH3⁺ Water_1 H₂O Water_1->Salt_Ion_1 Ion-Dipole Interaction Water_2 H₂O Water_2->Salt_Ion_2 Attraction Handling_Workflow start Receive or Retrieve Compound Container visual_check Visually Inspect Powder Through Container start->visual_check free_flowing Proceed to Weighing (Use Low-Humidity Environment) visual_check->free_flowing Free-Flowing clumped Compound is Clumped or Caked visual_check->clumped Not Free-Flowing end_good Proceed with Experiment free_flowing->end_good dry_compound Protocol: Dry Compound in Vacuum Oven clumped->dry_compound kf_decision Is Stoichiometry Critical for Experiment? kf_titration Protocol: Perform Karl Fischer Titration kf_decision->kf_titration Yes weigh_normally Weigh Material Directly (Work Quickly!) kf_decision->weigh_normally No dry_compound->kf_decision adjust_mass Adjust Weighed Mass Based on Water Content kf_titration->adjust_mass adjust_mass->end_good weigh_normally->end_good

Caption: Decision workflow for handling hygroscopic salts.

References
  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Scribd. Drying Process in Pharmaceutical Technology. Available from: [Link]

  • Reddit. Drying and Storing Hygroscopic Salts. Available from: [Link]

  • Methods to improve the hygroscopic stability of moisture-sensitive APIs. (Link not available)
  • Karimi, M., et al. (2015). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Jundishapur Journal of Natural Pharmaceutical Products. Available from: [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with?. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available from: [Link]

  • Li, Y., & Xiang, B. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. Available from: [Link]

  • Cielecka-Piontek, J., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules. Available from: [Link]

  • Tey, J. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available from: [Link]

  • HepatoChem. How to handle hydroscopic salts?. Available from: [Link]

  • Bishop, C., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. Available from: [Link]

  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 5-aminobenzothiazole vs 6-aminobenzothiazole

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary: The Electronic Divergence While 5-aminobenzothiazole (5-ABT) and 6-aminobenzothiazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary: The Electronic Divergence

While 5-aminobenzothiazole (5-ABT) and 6-aminobenzothiazole (6-ABT) share the same molecular formula (


), they exhibit distinct reactivity profiles driven by the electronic communication—or lack thereof—between the exocyclic amine and the heterocyclic nitrogen (N3).
  • 6-Aminobenzothiazole represents the "conjugated" isomer. The amine lone pair is in direct resonance communication with the electron-withdrawing imine nitrogen (N3) of the thiazole ring. This stabilizes the molecule but reduces the nucleophilicity of the exocyclic amine.

  • 5-Aminobenzothiazole represents the "cross-conjugated" isomer. The amine is electronically decoupled from the N3 position regarding resonance effects. Consequently, the 5-amino group retains higher electron density, making it more basic and more nucleophilic, but the scaffold itself is often synthetically more challenging to access.

This guide provides an objective analysis of their electronic properties, synthetic accessibility, and reactivity to assist in scaffold selection for drug discovery and materials development.

Electronic Structure & Reactivity Analysis

The core difference lies in the resonance delocalization. Understanding this is critical for predicting


, acylation rates, and fluorescence properties.
Resonance Pathway Visualization

The following diagram illustrates the resonance capabilities. Note how the 6-amino isomer can push electrons onto the ring nitrogen (N3), forming a stable quinoid-like structure. The 5-amino isomer cannot do this without disrupting the aromatic system significantly.

ElectronicEffects cluster_6amino 6-Aminobenzothiazole (Conjugated) cluster_5amino 5-Aminobenzothiazole (Cross-Conjugated) A6 6-Amino Group (Lone Pair Donor) R6 Benzene Ring (Conduit) A6->R6 Strong Resonance (+M Effect) N3_6 Thiazole Nitrogen (N3) (Acceptor) R6->N3_6 Direct Conjugation (Quinoid Character) A5 5-Amino Group (Lone Pair Donor) R5 Benzene Ring A5->R5 Resonance Localized to Benzene N3_5 Thiazole Nitrogen (N3) R5->N3_5 No Direct Path (Meta-relationship)

Figure 1: Electronic connectivity map showing the direct conjugation path in the 6-isomer versus the disconnected path in the 5-isomer.

Comparative Data Table

The following data synthesizes experimental trends and calculated electronic parameters.

Feature5-Aminobenzothiazole6-AminobenzothiazoleMechanistic Driver
Electronic Nature Electron-rich amine (Localized)Electron-deficient amine (Delocalized)Resonance with N3
Nucleophilicity High ModerateAvailability of N-lone pair
Basicity (

)
Higher (~4.5 - 5.0)Lower (~3.5 - 4.0)Stabilization of conjugate acid
EAS Reactivity Activates C4 and C6Activates C5 and C7Ortho/Para directing rules
Fluorescence Blue-shifted (High energy)Red-shifted (ICT character)Intramolecular Charge Transfer
Synthetic Yield Lower (Multi-step required)High (Direct cyclization possible)Precursor stability

*Note:


 values are estimated based on aniline derivatives in aqueous media; exact values vary by solvent system.

Synthetic Accessibility & Protocols

Synthesis of 6-Aminobenzothiazole (The "Standard" Route)

The 6-isomer is readily accessible via the Hugershoff reaction or direct reduction of 6-nitrobenzothiazole, which is easily made via nitration of benzothiazole (the nitro group directs to position 6).

Protocol: Reduction of 6-Nitrobenzothiazole

  • Dissolution: Dissolve 6-nitrobenzothiazole (1.0 eq) in Ethanol (10 mL/g).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reduction: Stir under

    
     atmosphere (balloon pressure) at RT for 4 hours.
    
  • Workup: Filter through Celite to remove catalyst. Evaporate solvent.

  • Purification: Recrystallize from EtOH/Water.

    • Expected Yield: >90%[1][2]

    • Appearance: Yellow/Brown solid.[3]

Synthesis of 5-Aminobenzothiazole (The "Challenging" Route)

Direct nitration of benzothiazole yields <5% of the 5-isomer. Therefore, synthesis must start from 2-chloro-5-nitroaniline or similar pre-functionalized precursors, requiring a cyclization step after the nitrogen is in place.

Protocol: Cyclization from 2-Chloro-5-nitroaniline

  • Reagents: Suspend 2-chloro-5-nitroaniline (1.0 eq) and Thiourea (2.0 eq) in Ethanol.

  • Reflux: Heat to reflux for 12-16 hours. (Note: This forms the 2-amino-5-nitrobenzothiazole intermediate often, requiring deamination if the 2-position must be H).

  • Alternative (Direct Core): Use 5-nitrobenzothiazole (commercially available but expensive) and reduce using Iron/Acetic acid.

    • Reduction Step: Suspend 5-nitrobenzothiazole in glacial acetic acid. Add Iron powder (3 eq) portion-wise at 60°C. Reflux for 2 hours.

    • Workup: Basify with

      
      , extract with Ethyl Acetate.
      
    • Expected Yield: 60-75% (Lower due to oxidative sensitivity).

Experimental Workflow: Reactivity Comparison

To empirically validate the nucleophilic difference, a competitive acylation assay is recommended.

Workflow cluster_outcome Predicted Outcome Start Start: Equimolar Mixture (1 mM 5-ABT + 1 mM 6-ABT) Reagent Add Limiting Electrophile (0.5 eq Acyl Chloride) Start->Reagent Reaction Reaction (THF, 0°C, 10 min) Reagent->Reaction Quench Quench with MeOH Reaction->Quench Analysis HPLC/LC-MS Analysis Quench->Analysis Res1 Major Product: 5-Acylamino-benzothiazole Analysis->Res1 Res2 Minor Product: 6-Acylamino-benzothiazole Analysis->Res2

Figure 2: Competitive acylation workflow to determine relative nucleophilicity.

Protocol: Kinetic Acylation Assay

Objective: Determine relative reaction rates (


) of the exocyclic amine.
  • Preparation: Prepare a stock solution containing 50 mM of 5-ABT and 50 mM of 6-ABT in dry THF.

  • Base: Add Pyridine (1.5 eq relative to total amine).

  • Initiation: Add Acetyl Chloride (0.5 eq) dropwise at 0°C. Note: Using a substoichiometric amount forces the amines to compete for the electrophile.

  • Monitoring: Aliquot at 5, 10, and 30 minutes. Quench immediately in Methanol.

  • Analysis: Analyze via HPLC (C18 column, Water/Acetonitrile gradient).

    • Result: The 5-isomer peak will diminish faster than the 6-isomer peak, confirming higher nucleophilicity due to lack of resonance withdrawal into the heterocycle.

Biological & Medicinal Implications[4][5][6][7][8][9][10][11]

6-Aminobenzothiazole (The "Stable Scaffold")
  • Usage: Predominant in drug discovery (e.g., Riluzole analogs).

  • Metabolism: The 6-position is electronically deactivated, making it less prone to oxidative metabolism (CYP450) compared to the 5-position.

  • Key Application: Used when a stable, planar lipophilic anchor is required.

5-Aminobenzothiazole (The "Reactive Probe")
  • Usage: Used in fluorescent probes and specific kinase inhibitors where H-bond accepting/donating capacity at the "meta" position is crucial for the binding pocket.

  • Solubility: Generally exhibits slightly higher aqueous solubility due to the more polarized amine.

  • Key Application: DNA gyrase B inhibitors (as seen in recent antibacterial research) where the 5-substitution pattern fits specific hydrophobic pockets better than the linear 6-substitution.

References

  • PubChem. (2025). 6-Aminobenzothiazole Compound Summary. National Library of Medicine. [Link]

  • Hout, S., et al. (2004). Synthesis and Antimalarial Activity of 2-Substituted 6-Nitro- and 6-Amino-Benzothiazoles. ResearchGate. [Link]

  • Organic Chemistry Data. (2025). Bordwell pKa Table (Aniline and Heterocycle derivatives). [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structures of Benzothiazole Amine Salts for Pharmaceutical Development

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the crystal structures of various benzothiazole amine salts. By understanding the intricate interpl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the crystal structures of various benzothiazole amine salts. By understanding the intricate interplay of molecular interactions that govern their solid-state forms, we can better predict and control the physicochemical properties crucial for drug efficacy and manufacturability.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatile biological activity is often modulated by the presence of an amine functional group, which also provides a convenient handle for salt formation—a critical step in optimizing drug properties such as solubility, stability, and bioavailability. The seemingly simple act of forming a salt can, however, lead to a complex array of crystalline structures, each with unique characteristics. This guide delves into the structural nuances of benzothiazole amine salts, offering a comparative analysis supported by experimental data to aid in the rational design of pharmaceutical solids.

The Strategic Importance of Salt Formation in Drug Development

The formation of salts is a widely employed strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). For weakly basic compounds like many benzothiazole amines, protonation by an acid to form a salt can dramatically improve aqueous solubility and dissolution rate. However, the choice of the counter-ion and the resulting crystal packing can have a profound impact on the salt's properties.[3][4][5] Factors such as melting point, hygroscopicity, and solid-state stability are all dictated by the intricate network of intermolecular interactions within the crystal lattice. A thorough understanding of these interactions is therefore paramount for selecting the optimal salt form for development.

Experimental Approach: Synthesis and Crystallization of Benzothiazole Amine Salts

The synthesis of benzothiazole amine salts is typically a straightforward acid-base reaction. The real challenge, and where scientific expertise is critical, lies in obtaining single crystals of sufficient quality for X-ray diffraction analysis. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are all critical parameters that must be empirically optimized.

General Experimental Protocol for Salt Formation and Crystallization:
  • Salt Formation:

    • Dissolve the benzothiazole amine derivative in a suitable organic solvent (e.g., ethanol, methanol, acetonitrile).

    • Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid, benzoic acid) to the solution.

    • Stir the mixture at room temperature to allow for the salt to form. In some cases, gentle heating may be required to ensure complete reaction.

  • Crystallization:

    • Slow Evaporation: Leave the resulting salt solution in a loosely covered container at room temperature to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the salt solution in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the salt, promoting crystallization.

    • Slow Cooling: If the salt is more soluble at higher temperatures, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature.

The following diagram illustrates a typical workflow for the preparation and structural analysis of benzothiazole amine salts.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis Benzothiazole Amine Benzothiazole Amine Salt Formation Salt Formation Benzothiazole Amine->Salt Formation Acid Acid Acid->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Structural Refinement Structural Refinement Structure Solution->Structural Refinement Data Analysis Data Analysis Structural Refinement->Data Analysis

Caption: Workflow for Benzothiazole Amine Salt Crystal Structure Determination.

Comparative Analysis of Crystal Structures

The crystal structure of a benzothiazole amine salt is a delicate balance of various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The nature of the amine (primary, secondary, or tertiary), the steric and electronic properties of substituents, and the identity of the counter-ion all play a crucial role in determining the final crystal packing.

Case Study 1: 2-Aminobenzothiazole Salts with Carboxylic Acids

A series of molecular adducts of 2-aminobenzothiazole with aromatic carboxylic acids reveals the prevalence of proton transfer to form salts.[6][7] In these structures, the proton can be located on either the exocyclic amino group or the endocyclic thiazole nitrogen, leading to different hydrogen bonding motifs.

A common feature in these co-crystals is the formation of a robust hydrogen-bonded dimer association between the carboxylate groups of the anions and the amine/heterocyclic nitrogen sites of the benzothiazolium cations.[7] This interaction often dictates the primary packing arrangement.

CompoundProtonation SiteKey Hydrogen Bonding InteractionReference
2-Aminobenzothiazole-3,5-dinitrobenzoic acid (hydrate)Endocyclic NitrogenDimer formation between carboxylate and protonated thiazole N.[6]
2-Aminobenzothiazole-3-aminobenzoic acidNo Proton TransferNeutral adduct with hydrogen bonding between amine and acid.[6]
2-Aminobenzothiazolium indole-2-carboxylateEndocyclic NitrogenDimer association between carboxylate and amine/thiazole N-H.[7]
2-Aminobenzothiazolium N-methylpyrrole-2-carboxylateEndocyclic NitrogenSimilar dimer association as the indole-2-carboxylate salt.[7]
2-Aminobenzothiazolium thiophene-2-carboxylateEndocyclic NitrogenConsistent dimer formation observed.[7]

The planarity of the benzothiazole ring system also facilitates π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice. The face-to-face separation between parallel benzothiazole systems is a key parameter in evaluating the strength of these interactions.[8][9][10]

Case Study 2: N-Alkylated Benzothiazolium Salts

N-alkylation of the benzothiazole ring nitrogen creates a permanent positive charge, leading to the formation of benzothiazolium salts. These compounds have been investigated for their potential as carbon Lewis acids and in various biological applications.[11][12] The crystal structures of these salts are influenced by the nature of the N-alkyl substituent and the counter-ion.

The absence of a primary or secondary amine group for classical hydrogen bonding donation places a greater emphasis on other interactions, such as C-H···anion hydrogen bonds and π-π stacking, to direct the crystal packing.

G cluster_interactions Key Intermolecular Interactions Hydrogen_Bonding Hydrogen Bonding (N-H...O, N-H...N, C-H...O) Crystal_Packing Crystal Packing & Physicochemical Properties Pi_Stacking π-π Stacking (Benzothiazole rings) Ionic_Interactions Ionic Interactions (Cation-Anion) Van_der_Waals Van der Waals Forces

Caption: Intermolecular forces governing crystal structure.

The Influence of the Counter-Ion

The choice of the counter-ion is a critical variable in salt screening and selection. Different counter-ions can lead to vastly different crystal structures and, consequently, different physicochemical properties.[3][4] For instance, a small, spherical anion like chloride will have different packing requirements compared to a larger, more complex anion like a sulfonate or carboxylate. The ability of the anion to act as a hydrogen bond acceptor also plays a significant role in directing the supramolecular assembly.

Conclusion and Future Directions

The crystal structure of a benzothiazole amine salt is a complex interplay of multiple intermolecular forces. A comprehensive understanding of these interactions is essential for the rational design of pharmaceutical salts with optimal properties. This guide has provided a comparative overview of the structural features of different classes of benzothiazole amine salts, highlighting the key roles of hydrogen bonding, π-π stacking, and the nature of the amine and counter-ion.

Future research in this area should focus on building a more extensive database of benzothiazole amine salt crystal structures to enable the development of predictive models for crystal packing and physicochemical properties. The use of computational tools, in conjunction with experimental crystallographic data, will be invaluable in accelerating the salt selection process and de-risking pharmaceutical development.

References

  • Lynch, D. E., et al. "Molecular Cocrystals of Carboxylic Acids. XXXII ⁄ The Crystal Structures of the Adducts of 2-Aminobenzothiazole with 3,5-Dinitrobenzoic Acid (Adduct Hydrate) and 3-Aminobenzoic Acid, and 2-Amino-2-thiazoline with 2-Aminobenzoic Acid." Australian Journal of Chemistry, vol. 51, no. 1, 1998, pp. 65-69. [Link]

  • Wardell, J. L., et al. "Hydrogen-bonded molecular salts of reduced benzothiazole derivatives with carboxylates: a robust supramolecular motif (even when disordered)." Acta Crystallographica Section C, vol. 70, no. 8, 2014, pp. 786-94. [Link]

  • Lynch, D. E., et al. "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B, vol. 55, no. 5, 1999, pp. 758-66. [Link]

  • Wikipedia contributors. "2-Aminobenzothiazole." Wikipedia, The Free Encyclopedia. [Link]

  • Fun, H. K., et al. "The π–π stacking in (I) [symmetry code: (i) 1 − x, −y, 2 − z]." ResearchGate. [Link]

  • Azzam, R. A., et al. "Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide." Acta Crystallographica Section E, vol. 73, no. 7, 2017, pp. 1041-1043. [Link]

  • Abdel-Wahab, B. F., et al. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." RSC Medicinal Chemistry, vol. 12, no. 10, 2021, pp. 1629-1663. [Link]

  • Szczesna, A., et al. "2-(4H-4-Oxo-benzopyran-3-yl)benzothiazolium Salts." Molecular Diversity Preservation International, 2005. [Link]

  • Elgemeie, G. H., et al. "Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1." Acta Crystallographica Section E, vol. 73, no. 1, 2017, pp. 104-107. [Link]

  • Zieba, A., et al. "Structures of N-dealkylating quinobenzothiazinium salts (4), 12(H)-quino[3,4-b][6][13]benzothiazine (5) and quinobenzothiazine derivatives (6)." ResearchGate. [Link]

  • Torres, E., et al. "Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity." Molecules, vol. 27, no. 19, 2022, p. 6289. [Link]

  • Green, T. J., et al. "N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)hydrosilylation." Chemistry – A European Journal, vol. 25, no. 55, 2019, pp. 12798-12805. [Link]

  • Wardell, J. L., et al. "Detail of the extended structure of (I) showing π–π stacking between inversion-related thiazole rings and possible secondary N⋯π interactions." ResearchGate. [Link]

  • Mohamed, S. K., et al. "π-π stacking interactions displayed by I." ResearchGate. [Link]

  • Bott, S., et al. "N-alkylated thiazolium salts and process for their preparation.
  • Powell, K. B., et al. "SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SALTS UPON APPLICATION WITH ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN**." Georgia Journal of Science, vol. 81, no. 1, 2023, article 75. [Link]

  • Omer, R. A., et al. "Synthesis of A New Series of Benzothiazole Compounds and Study of Their Liquid Crystal Properties." Passer Journal of Basic and Applied Sciences, vol. 5, no. 1, 2023, pp. 78-84. [Link]

  • Miller, D. A., et al. "An investigation into the influence of counterion on the properties of some amorphous organic salts." Molecular Pharmaceutics, vol. 6, no. 3, 2009, pp. 937-47. [Link]

  • Roy, L. "Regulation of π•••π Stacking Interactions in Small Molecule Cocrystals and/or Salts for Physiochemical Property Modulation." ResearchGate. [Link]

  • Reddy, R. S. "Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts." Dissertations, 2014. [Link]

  • Parrish, D. A., et al. "Effect of counter-ion on packing and crystal density of 5,5'-(3,3'-bi[1,2,4-oxa-diazole]-5,5'-di-yl)bis-(1 H-tetra-zol-1-olate) with five different cations." Acta Crystallographica Section E, vol. 74, no. 4, 2018, pp. 505-513. [Link]

  • Lu, T. H., et al. "Crystal structure of 2-Aminobenzoic acid." Analytical Sciences, vol. 17, no. 7, 2001, pp. 905-6. [Link]

  • Al-Suhaimi, E. A., et al. "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega, vol. 5, no. 33, 2020, pp. 20957-20970. [Link]

  • Parrish, D. A., et al. "Effect of Counter-Ion on Packing and Crystal Density." Amanote Research. [Link]

  • Wardell, J. L., et al. "Hydrogen-bonded molecular salts of reduced benzothiazole derivatives with carboxylates: a robust (8) supramolecular motif (even when disordered)." ResearchGate. [Link]

  • Azzam, R. A., et al. "Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide." ResearchGate. [Link]

  • Van, T. N., et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, vol. 26, no. 21, 2021, p. 6443. [Link]

  • National Center for Biotechnology Information. "Benzo(d)thiazol-2-amine." PubChem Compound Database. [Link]

  • de la Torre, J. C., et al. "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review." Molecules, vol. 26, no. 21, 2021, p. 6518. [Link]

  • Gaponova, I., et al. "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives." Molecules, vol. 27, no. 19, 2022, p. 6608. [Link]

  • Elder, D. P., et al. "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs." ResearchGate. [Link]

  • Bhunia, M., et al. "Transforming 2D azolium salts to 3D caged tertiary amines via stereoselective dearomative cascade annulation." Nature Communications, vol. 14, no. 1, 2023, p. 273. [Link]

  • Gicevicius, M., et al. "Hydrogen-bonds in molecular solids – from biological systems to organic electronics." Journal of Materials Chemistry B, vol. 4, no. 23, 2016, pp. 4103-4109. [Link]

  • Liu, Y., et al. "Coordination of hydrogen-bonding and π–π stacking induced elasticity and efficient optical-waveguiding in 4,7-bis(phenyl ethynyl)benzo[c][6][8][14] thiadiazole-based crystals." Journal of Materials Chemistry C, vol. 8, no. 2, 2020, pp. 654-660. [Link]

  • Pop, F., et al. "Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications." Molecules, vol. 26, no. 24, 2021, p. 7575. [Link]

  • Wang, L., et al. "Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones." Journal of the American Chemical Society, vol. 144, no. 2, 2022, pp. 943-952. [Link]

  • American Elements. "Benzothiazoles." American Elements. [Link]

  • Kato, K., et al. "Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 1,3-Benzothiazol-5-amine Dihydrochloride

[1][2][3][4] Executive Safety Summary 1,3-Benzothiazol-5-amine dihydrochloride is a specialized heterocyclic building block used in drug discovery.[1][2][3][4] Its disposal requires specific attention due to two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Safety Summary

1,3-Benzothiazol-5-amine dihydrochloride is a specialized heterocyclic building block used in drug discovery.[1][2][3][4] Its disposal requires specific attention due to two distinct hazard profiles: the toxicity of the parent benzothiazole core and the acidity/corrosivity of the dihydrochloride salt form.[3][4]

Immediate Action Card:

  • Primary Hazard: Toxic if swallowed (H301/H302), Causes skin/eye irritation (H315/H319).

  • Environmental Hazard: Benzothiazoles are emerging aquatic contaminants.[3][4][5] Zero discharge to drains.

  • Chemical Nature: Water-soluble acidic salt.[1][2][3][4] Hydrolyzes to release HCl and the free amine.[4]

  • Disposal Method: High-temperature incineration is the only validated method for complete destruction.[1][2][3][4]

Chemical Identity & Physical Properties

Understanding the difference between the salt and the free base is critical for selecting the correct waste stream.[4]

PropertyDataOperational Implication
Compound Name 1,3-Benzothiazol-5-amine dihydrochloride--
Parent CAS 1123-93-9 (Free Base)Use this CAS for broad hazard searches if salt-specific SDS is unavailable.[1][2][3][4]
Formula C₇H₆N₂S[2][3][4][6][7] · 2HClContains ~32% HCl by weight.[3][4]
Solubility High in Water , Low in OrganicsCritical: Unlike the free base, the salt belongs in aqueous waste streams if dissolved, or solid waste if dry.
Acidity (pH) < 2.0 (in 10% solution)Classifies as Corrosive (D002) under RCRA if in aqueous solution.[2]
Stability Hygroscopic, Light SensitiveStore in amber vials; protect from moisture to prevent caking.

Hazard Profile & Risk Assessment

The dihydrochloride salt combines the toxicity of the aromatic amine with the corrosivity of hydrochloric acid.[4]

GHS Classification (Derived)[1][2]
  • Acute Toxicity, Oral (Category 3/4): Toxic/Harmful if swallowed.

  • Skin/Eye Irritation (Category 2/2A): Acidic nature intensifies irritation risks.[4]

  • Aquatic Toxicity: Benzothiazole derivatives are persistent and toxic to fish and invertebrates (e.g., Daphnia magna).[4]

Incompatibility Matrix
  • Strong Oxidizers: Reaction may generate toxic sulfur/nitrogen oxides.[3][4]

  • Strong Bases (NaOH, KOH): Will cause rapid exothermic neutralization and immediate precipitation of the water-insoluble free amine (1,3-Benzothiazol-5-amine).[1][2][3][4] This can clog drains or reactor lines.[3][4]

  • Nitrous Acid: Reacts to form diazonium salts, which are potentially explosive if dried.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing paper, spill cleanup solids.[3][4]

  • Segregation: Do not mix with oxidizers or flammables.[3][4] Keep separate from general trash.[3][4]

  • Packaging: Place the primary container (vial) into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling:

    • Label as "Hazardous Waste - Toxic Solid, Organic, Acidic" .[2][3][4]

    • List constituents: "1,3-Benzothiazol-5-amine 2HCl".[1][2][3][4]

  • Disposal Path: Transfer to EHS/Waste Management for High-Temperature Incineration .

    • Why? Landfilling is prohibited for toxic organic salts due to groundwater leaching risks.[3][4]

Scenario B: Aqueous Solutions (Reaction Waste)

Applicable for: HPLC waste, aqueous workups, dissolved residues.[3][4]

  • pH Check: The solution will likely be acidic (pH < 2).[4]

  • Neutralization (Optional but Recommended):

    • Caution: Perform in a fume hood.

    • Slowly add 1M NaOH or Sodium Bicarbonate.[3][4]

    • Observation: A precipitate (the free amine) may form as pH rises above 7.[4]

  • Waste Stream Selection:

    • If Precipitate Forms: Filter the solid.[3][4] Dispose of the solid as Scenario A . The filtrate (liquid) must still go to Hazardous Aqueous Waste (due to dissolved organics), not the drain.

    • If No Precipitate: Collect the entire solution into a "Hazardous Waste - Aqueous Toxic" carboy.[1][2][3][4]

  • Prohibition: NEVER pour down the sink. Benzothiazoles pass through standard municipal water treatment and accumulate in the ecosystem.[4]

Scenario C: Organic Solutions

Applicable for: Organic synthesis mother liquors (e.g., Methanol, DMSO).[4]

  • Segregation: Ensure the solvent is compatible (e.g., non-halogenated vs. halogenated).

  • Collection: Pour into the appropriate solvent waste drum.

  • Labeling: Tag with "Contains Benzothiazole Amines" to alert waste handlers of potential odors and toxicity.[3][4]

  • Disposal Path: Fuel blending or Incineration.[3][4]

Visualized Workflows

Disposal Decision Tree

This logic flow ensures the material ends up in the correct destruction stream based on its physical state.[4]

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM pHCheck Check pH (Likely < 2.0) Aqueous->pHCheck OrgWaste Organic Solvent Waste (Fuel Blending) Organic->OrgWaste Neutralize Neutralize with Base (Watch for PPT) pHCheck->Neutralize If Acidic Neutralize->SolidWaste Precipitate (if any) AqWaste Aqueous Hazardous Waste (Toxic/Corrosive) Neutralize->AqWaste Liquid Portion

Caption: Operational logic for segregating benzothiazole waste streams to ensure compliance and safety.

Chemical Compatibility Warning

Visualizing the risks of improper mixing.

Compatibility Compound 1,3-Benzothiazol-5-amine Dihydrochloride Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Compound->Oxidizers Bases Strong Bases (NaOH, KOH) Compound->Bases Nitrites Nitrites (NaNO2) Compound->Nitrites Result1 Toxic Gas Release (NOx, SOx) Oxidizers->Result1 Result2 Exothermic PPT (Clogs/Splashing) Bases->Result2 Result3 Explosive Diazonium Salts Nitrites->Result3

Caption: Critical incompatibility interactions. Red arrows indicate high-risk combinations.

Regulatory & Compliance (RCRA/EPA)

While 1,3-Benzothiazol-5-amine is not explicitly listed with a "P" or "U" code, the dihydrochloride salt often triggers characteristic waste codes.[1][2][3][4]

  • D002 (Corrosivity): If the waste is an aqueous solution with pH ≤ 2.[4]

  • D001 (Ignitability): If dissolved in oxidizable organic solvents.[4]

  • Toxic Characteristic: Due to aquatic toxicity, it must not be diluted for the purpose of drain disposal (Dilution is not the solution to pollution).[4]

Shipping Classification (DOT):

  • If shipping waste off-site, it typically falls under:

    • UN 1759 , Corrosive solids, n.o.s.[3] (benzothiazol-5-amine dihydrochloride), 8, PG III.[1][2][3][4]

    • Alternatively:UN 2811 , Toxic solids, organic, n.o.s., 6.1, PG III.[4]

    • Note: Check the specific SDS from your vendor (e.g., Sigma-Aldrich, TCI) as classification depends on the specific purity and testing data.[2][3][4]

References

  • PubChem. (n.d.).[4] Compound Summary: 1,3-Benzothiazol-5-amine.[1][2][3][4][8] National Library of Medicine.[3][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[4] Retrieved from [Link][1][2]

Sources

Handling

Personal Protective Equipment for Handling 1,3-Benzothiazol-5-amine Dihydrochloride

[1][2][3][4][5][6][7] Executive Safety Directive Immediate Operational Requirement: Treat 1,3-Benzothiazol-5-amine dihydrochloride as a hazardous solid irritant with potential acute toxicity and high respiratory sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Safety Directive

Immediate Operational Requirement: Treat 1,3-Benzothiazol-5-amine dihydrochloride as a hazardous solid irritant with potential acute toxicity and high respiratory sensitivity. As an amine salt, this compound poses dual risks: the pharmacological activity of the benzothiazole core and the acidic corrosivity of the hydrochloride counter-ions upon contact with moisture (mucous membranes).

The Golden Rule: Engineering controls (fume hoods) are the primary defense. PPE is the secondary line of defense and must never replace proper containment.

PPE at a Glance (Quick Reference)
Protection ZoneLow-Risk Operation (Sealed Handling)High-Risk Operation (Open Weighing/Synthesis)
Respiratory Fume Hood (Sash < 18")Fume Hood + N95/P100 (if outside hood)
Dermal (Hands) Nitrile (Double gloved, 0.11mm)Nitrile (Outer) + Laminate (Inner) if prolonged contact
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles (Required for powders)
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Apron (if splash risk)

Hazard Profile & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury.

  • Chemical Nature: The dihydrochloride salt form implies this is a polar solid. Upon contact with moisture (sweat, eye fluid, lung tissue), it hydrolyzes to release hydrochloric acid (HCl) locally, causing immediate irritation or chemical burns.

  • Dust Hazard: Unlike the free base (which may be a low-melting solid or oil), the salt is likely a fine crystalline powder. This increases the "fugacity" (tendency to become airborne), making inhalation the primary exposure vector.

  • Toxicological Class: Based on the parent 1,3-Benzothiazol-5-amine (CAS 1123-93-9), anticipated hazards include:

    • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

    • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

    • Target Organ Toxicity: Potential respiratory tract irritation.[1]

Comprehensive PPE Specifications

Respiratory Protection

Logic: The primary risk is airborne dust during weighing.

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Secondary PPE: If weighing outside a hood (strongly discouraged) or cleaning a spill, use a NIOSH-certified N95 or P100 particulate respirator .

    • Why? Surgical masks offer zero protection against chemical dusts.

Hand Protection (Glove Selection)

Logic: Benzothiazoles are organic amines.[2] While salts are less permeable than free bases, they can still penetrate standard latex.

  • Standard Protocol: Nitrile Rubber (minimum 0.11 mm thickness) .

  • Technique: Double-gloving is mandatory.

    • Inner Glove: Nitrile (inspection layer).

    • Outer Glove: Nitrile (sacrificial layer).

    • Change Frequency: Immediately upon splash or every 2 hours of use.

  • Contraindication: Do NOT use Latex (poor chemical resistance to organic amines).

Ocular Protection

Logic: Salt dusts are hygroscopic and corrosive.

  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why not safety glasses? Safety glasses have gaps. Airborne powder can bypass the lens and react with eye moisture to form an acidic solution.

Operational Handling Workflow

The following diagram outlines the decision logic for safe handling and PPE escalation.

PPE_Workflow Start Task: Handle 1,3-Benzothiazol-5-amine 2HCl State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Dissolved in Solvent State->Solution Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Heating Solution->Reaction Risk_Dust Risk: Inhalation of Acidic Dust Weighing->Risk_Dust Risk_Splash Risk: Chemical Splash/Vapor Reaction->Risk_Splash Control_Solid Control: Fume Hood + Static Gun Risk_Dust->Control_Solid Control_Liq Control: Fume Hood + Secondary Containment Risk_Splash->Control_Liq PPE_Solid PPE: Goggles + Double Nitrile + Lab Coat Control_Solid->PPE_Solid PPE_Liquid PPE: Safety Glasses + Nitrile + Sleeve Covers Control_Liq->PPE_Liquid

Figure 1: Decision matrix for PPE selection based on physical state and operational risk.

Step-by-Step Protocol: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or "weighing boat" inside the fume hood.

  • Static Control: Use an anti-static gun on the weighing vessel. Causality: Amine salts are often static-prone; static discharge can scatter hazardous powder.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution: Add solvent to the solid (not solid to solvent) slowly to minimize exothermic splashing.

Decontamination & Disposal

Trustworthiness Check: A protocol is only as good as its waste management.

  • Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a sealed hazardous waste bag labeled "Toxic Solid - Organic Amine Salt".

  • Liquid Waste: Dispose of mother liquors in the Halogenated Organic Waste stream (due to the HCl component).

  • Surface Decontamination:

    • Wipe surface with a dry paper towel to remove bulk powder.

    • Clean with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acidity.

    • Final rinse with water and ethanol.

Emergency Response

  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. The HCl component may cause delayed pulmonary edema.

  • Skin Contact: Brush off dry powder before rinsing. Then rinse with copious water for 15 minutes. Reasoning: Adding water to a large pile of salt on skin can create a concentrated acidic paste; removing bulk solid first mitigates this.

  • Eye Contact: Flush immediately with eyewash station for 15 minutes. Hold eyelids open.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 1,3-Benzothiazol-5-amine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzothiazole (Parent Compound Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,3-Benzothiazol-5-amine.[1][2][3] National Library of Medicine. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.